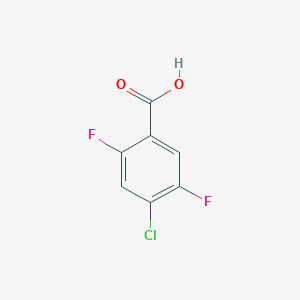

4-Chloro-2,5-difluorobenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPCYJSDHYMIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369825 | |

| Record name | 4-Chloro-2,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132794-07-1 | |

| Record name | 4-Chloro-2,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2,5-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, particularly fluoroquinolone antibiotics. This document details its chemical and physical properties, outlines a plausible synthesis protocol, and describes its role in the development of antimicrobial agents.

Core Properties and Data

This compound, with the CAS Number 132794-07-1 , is a halogenated aromatic carboxylic acid. Its unique substitution pattern makes it a valuable building block in medicinal chemistry.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 132794-07-1 | |

| Molecular Formula | C₇H₃ClF₂O₂ | |

| Molecular Weight | 192.55 g/mol | |

| Melting Point | 154-157 °C | |

| Appearance | Solid | |

| Purity | Typically ≥97% | [1] |

Identification and Structural Information

| Identifier | Value | Source |

| InChI | 1S/C7H3ClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |

| SMILES | OC(=O)c1cc(F)c(Cl)cc1F | |

| InChI Key | PEPCYJSDHYMIFN-UHFFFAOYSA-N | |

| MDL Number | MFCD00077480 |

Synthesis and Reactivity

This compound is primarily utilized as a stable intermediate in multi-step synthetic pathways.[2] Its reactivity is characteristic of aromatic carboxylic acids, with the halogen substituents influencing its chemical behavior.

Plausible Synthesis Protocol

Hypothetical Experimental Protocol: Synthesis via Ortho-lithiation

-

Step 1: Lithiation. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-chloro-2,5-difluorobenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Step 2: Carboxylation. To the cooled solution, slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C. Stir the mixture for 2-3 hours at this temperature.

-

Step 3: Quenching. Bubble dry carbon dioxide gas through the solution for 1-2 hours, ensuring the temperature remains low.

-

Step 4: Work-up. Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer with 2M hydrochloric acid to precipitate the crude product.

-

Step 5: Purification. Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Disclaimer: This is a generalized, plausible protocol based on common organic synthesis methods for similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Reactivity and Use in Fluoroquinolone Synthesis

This compound is a key precursor in the synthesis of fluoroquinolone antibiotics. The carboxylic acid group can be activated and subsequently reacted with various amines to form amide bonds, a crucial step in building the quinolone core structure.

Experimental Workflow: Fluoroquinolone Precursor Synthesis

Caption: General workflow for the synthesis of a fluoroquinolone core from this compound.

Biological Significance and Mechanism of Action

The primary biological relevance of this compound stems from its role as a building block for fluoroquinolone antibiotics. These synthetic antibacterial agents exhibit broad-spectrum activity by targeting bacterial DNA synthesis.

Signaling Pathway: Mechanism of Action of Fluoroquinolones

Fluoroquinolones inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones lead to breaks in the bacterial DNA, ultimately causing cell death.

Caption: Mechanism of action of fluoroquinolone antibiotics targeting bacterial DNA gyrase and topoisomerase IV.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements: H302, H312, H315, H319, H332, H335

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P362+P364, P403+P233, P405, P501

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn, including:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if ventilation is inadequate.

Conclusion

This compound is a crucial intermediate for the synthesis of high-value pharmaceutical compounds, particularly in the field of antibacterial drug discovery. Its well-defined properties and reactivity make it a versatile tool for medicinal chemists. A thorough understanding of its characteristics, synthesis, and biological applications is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2,5-difluorobenzoic acid (CAS No: 132794-07-1), an important intermediate in the synthesis of medicinal compounds and pesticides.[1] This document is intended to serve as a key resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline powder at room temperature.[2][3][4] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 154-157 °C | [5] |

| 155-157 °C | [2][6] | |

| 153-158 °C | [3] | |

| Boiling Point | 277.5 ± 35.0 °C at 760 mmHg | [7] |

| Density | 1.6 ± 0.1 g/cm³ | |

| 1.573 g/cm³ | [4] | |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [5] |

| 0.00217 mmHg at 25°C | [4][7] | |

| Flash Point | 121.6 ± 25.9 °C | [7] |

| LogP | 2.62 | [5] |

| Solubility | No quantitative data available in search results. | |

| Appearance | Solid, Crystalline Powder, White/Off-White | [2][3][4] |

Table 2: Chemical Identifiers and Molecular Data

| Identifier | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₂O₂ | [2][6][8] |

| Molecular Weight | 192.55 g/mol | [2][6] |

| 192.547 g/mol | [8] | |

| CAS Number | 132794-07-1 | [5][7] |

| InChI Key | PEPCYJSDHYMIFN-UHFFFAOYSA-N | [2] |

| SMILES String | OC(=O)c1cc(F)c(Cl)cc1F | [5] |

| Purity | 97% - 98% | [2][3][9] |

Experimental Protocols

While the provided literature indicates established values for the physicochemical properties of this compound, detailed experimental protocols for these specific measurements were not available in the searched literature. The values are often cited as "(lit.)", indicating they are from established chemical literature.[5]

Below are descriptions of the standard methodologies typically employed for determining the key properties listed above.

-

Melting Point Determination: The melting point is commonly determined using a technique called Differential Scanning Calorimetry (DSC). In this method, the temperature of a sample is increased at a constant rate, and the heat flow required to do so is measured. A sharp endothermic peak indicates the melting point of the crystalline solid. Alternatively, a capillary melting point apparatus can be used where the sample is heated in a capillary tube, and the temperature range over which it melts is visually observed.

-

Boiling Point Determination: The boiling point is typically measured using ebulliometry. This technique involves heating the liquid to its boiling point under controlled pressure and measuring the temperature of the vapor. For high-boiling-point compounds, this is often performed under reduced pressure (vacuum), and the boiling point at atmospheric pressure is extrapolated.

-

LogP (Octanol-Water Partition Coefficient) Measurement: The LogP value, which indicates the lipophilicity of a compound, is commonly determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. After shaking to allow for partitioning and separation of the two phases, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The ratio of the concentrations is then used to calculate the LogP value.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactivity is characteristic of a substituted benzoic acid, with functional groups including a carboxylic acid, a chloro group, and two fluoro groups.

A general synthetic pathway for a similar compound, 2-Chloro-4,5-difluorobenzoic acid, involves the chlorination of a difluorobenzene precursor, followed by Friedel-Crafts acylation and subsequent oxidation to form the carboxylic acid.[10] This highlights a common strategy for synthesizing such halogenated benzoic acids.

Caption: General synthesis workflow for a related halo-substituted benzoic acid.[10]

The compound itself can react with substituted 2-hydroxy acetophenones in the presence of POCl₃ to produce 2-acetylphenyl-4-chloro-2,5-difluorobenzoate. It is also used as a key intermediate in the synthesis of antimicrobial drugs.[1]

Structure-Property Relationships

The physicochemical properties of this compound are directly influenced by its molecular structure. The presence of electronegative fluorine and chlorine atoms, along with the carboxylic acid group, dictates its reactivity, polarity, and potential for intermolecular interactions.

Caption: Conceptual diagram of structure-property relationships.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[2][4]

-

GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[2][4]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (type N95 or equivalent), should be used when handling this compound in a well-ventilated area.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

References

- 1. 130025-33-1 | 5-CHLORO-2,4-DIFLUOROBENZOIC ACID [fluoromart.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS#:132794-07-1 | Chemsrc [chemsrc.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound | 132794-07-1 [chemnet.com]

- 8. appchemical.com [appchemical.com]

- 9. jk-sci.com [jk-sci.com]

- 10. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 4-Chloro-2,5-difluorobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2,5-difluorobenzoic acid (CAS No. 132794-07-1), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 132794-07-1 |

| Molecular Formula | C₇H₃ClF₂O₂ |

| Molecular Weight | 192.55 g/mol |

| Melting Point | 154-157 °C |

Spectroscopic Data

Due to the limited availability of publicly accessible, complete datasets, this guide references data typically found in characterization reports for this compound. The following tables summarize the expected spectroscopic data based on the analysis of related structures and data from commercial suppliers.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, chlorine, and carboxylic acid groups.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8 | (dd) | ~9, ~4 | H-6 |

| ~7.5 | (dd) | ~9, ~5 | H-3 |

| ~11-13 | (br s) | - | COOH |

Note: Predicted data. dd = doublet of doublets, br s = broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are significantly affected by the attached halogens and the carboxylic acid group, with carbon-fluorine couplings being a prominent feature.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-2 or C-5 |

| ~155 (d, ¹JCF ≈ 250 Hz) | C-5 or C-2 |

| ~120 (d, ²JCF ≈ 25 Hz) | C-4 |

| ~118 (d, ²JCF ≈ 20 Hz) | C-6 |

| ~115 (d, ²JCF ≈ 20 Hz) | C-3 |

| ~112 (d) | C-1 |

Note: Predicted data. d = doublet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands of the carboxylic acid group and the halogenated aromatic ring. A study by Gadhave et al. (2015) utilized this compound as a starting material and reported IR data for a derivative, which helps in predicting the key vibrational frequencies for the parent acid.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-2800 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Strong | C-F stretch |

| ~900 | Medium | O-H bend (out-of-plane) |

| ~850 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio).

| m/z | Relative Intensity (%) | Assignment |

| 192/194 | ~100/33 | [M]⁺ (Molecular ion) |

| 175/177 | Moderate | [M-OH]⁺ |

| 147/149 | Moderate | [M-COOH]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Standard : Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Procedure : A small amount of the sample is dissolved in the deuterated solvent. For ¹H NMR, 16-32 scans are typically acquired. For ¹³C NMR, a larger number of scans (1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : The solid sample is typically analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure : A background spectrum is recorded first. Then, the sample is placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe, using Electron Ionization (EI).

-

Procedure : The sample is introduced into the ion source where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a compound like this compound is illustrated in the following diagram.

Caption: Workflow for Spectroscopic Characterization.

4-Chloro-2,5-difluorobenzoic acid safety data sheet (SDS) and handling precautions.

An In-depth Overview for Researchers and Drug Development Professionals

This document provides a comprehensive technical guide on the safety, handling, and emergency procedures for 4-Chloro-2,5-difluorobenzoic acid (CAS No: 132794-07-1). The information is compiled and synthesized from multiple safety data sheets to ensure a thorough understanding for professionals in research and development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a solid, halogenated benzoic acid derivative.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 132794-07-1 | [3][4] |

| Molecular Formula | C₇H₃ClF₂O₂ | [1][3][4] |

| Molecular Weight | 192.55 g/mol | [1][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 154-157 °C | [2][5] |

| Purity | 97% - 98% | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary concern is its potential to cause serious eye damage.[3] It is also harmful if swallowed, inhaled, or in contact with skin, and causes skin and respiratory irritation.[4][6]

| Hazard Class | GHS Category | Hazard Statement |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

-

Signal Word: Danger [3]

-

Hazard Pictograms: GHS07 (Exclamation Mark)[4]

-

Precautionary Statements: P280, P305 + P351 + P338, P310, P261, P264, P270[3][4][6]

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and ensure laboratory safety.

3.1 Handling Precautions

-

Avoid all personal contact, including the inhalation of dust.[7]

-

Wash hands and any exposed skin thoroughly after handling.[6][8][9]

-

Wear appropriate personal protective equipment (PPE) at all times.[4][8]

-

Remove contaminated clothing and wash it before reuse.[3][6]

3.2 Storage Conditions

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-Chlor-2,5-difluorbenzoesäure 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.es [fishersci.es]

- 4. capotchem.com [capotchem.com]

- 5. This compound | CAS#:132794-07-1 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

Reactivity Profile of 4-Chloro-2,5-difluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of 4-Chloro-2,5-difluorobenzoic acid, a key building block in the synthesis of novel therapeutic agents. This document details its chemical properties, synthesis, and key reactions, including esterification and amidation, which are crucial for the development of bioactive molecules. Furthermore, it explores the role of its derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in cancer therapy.

Core Properties of this compound

This compound is a halogenated aromatic carboxylic acid. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring, coupled with the carboxylic acid functional group, dictates its reactivity and makes it a versatile intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 132794-07-1 | [1][2] |

| Molecular Formula | C₇H₃ClF₂O₂ | [1][2] |

| Molecular Weight | 192.55 g/mol | [1][2] |

| Melting Point | 154-157 °C | [1][3][4] |

| Appearance | White crystalline powder | |

| Purity | Typically ≥97% | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of a corresponding acetophenone precursor.

Experimental Protocol: Synthesis of 2-Chloro-4,5-difluorobenzoic Acid (as an illustrative example)

-

Chlorination of o-difluorobenzene: Chlorine gas is bubbled through a mixture of o-difluorobenzene and ferric chloride (FeCl₃) at 50°C to yield 3,4-difluorochlorobenzene.[5]

-

Friedel-Crafts Acylation: The resulting 3,4-difluorochlorobenzene is then acylated with acetyl chloride in the presence of aluminum chloride (AlCl₃) to produce the corresponding acetophenone derivative.[5]

-

Oxidation: The acetophenone is subsequently oxidized using sodium hypochlorite (NaOCl) to afford 2-Chloro-4,5-difluorobenzoic acid.[5]

A similar strategy starting from 1,4-dichloro-2,5-difluorobenzene could potentially be employed to synthesize the title compound, though specific reaction conditions would require optimization.

Key Reactions and Reactivity Profile

The reactivity of this compound is centered around its carboxylic acid group and the substituted aromatic ring.

Reactions of the Carboxylic Acid Group

Esterification: The carboxylic acid can be readily converted to its corresponding esters, which are often key intermediates in the synthesis of more complex molecules.

Experimental Protocol: General Esterification

A general procedure for the synthesis of 2-acetylphenyl 2-chlorobenzoate from 2-hydroxyacetophenone and 2-chlorobenzoyl chloride in the presence of pyridine is provided as a template for esterification reactions involving an activated carboxylic acid derivative.[6]

-

Reaction Setup: Dissolve 2-hydroxyacetophenone (10.0 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask and cool to 0°C.[6]

-

Addition of Acyl Chloride: Slowly add 2-chlorobenzoyl chloride (11.0 mmol) dropwise to the stirred solution over 15 minutes.[6]

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours.[6]

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and 5% hydrochloric acid. Collect the resulting precipitate by vacuum filtration and wash with cold water and cold methanol.[6]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[6]

This protocol can be adapted for the esterification of this compound by first converting it to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride.

Amidation: The formation of amides from this compound is another important transformation, leading to compounds with potential biological activity. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.

Reactions of the Aromatic Ring

The electron-deficient nature of the aromatic ring, due to the presence of three electron-withdrawing substituents (two fluorine atoms and one chlorine atom), makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, although this was not explicitly detailed in the searched literature for this specific compound.

Application in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with demonstrated biological activities, particularly in the realm of antimicrobial and anticancer agents.

Synthesis of Fluorinated Chromones

One notable application is in the synthesis of fluorinated chromones. This compound reacts with substituted 2-hydroxy acetophenones in the presence of phosphorus oxychloride (POCl₃) to yield 2-acetylphenyl-4-chloro-2,5-difluorobenzoate.[7] This intermediate can then undergo cyclodehydration to form the corresponding 2-substituted chromone.

Experimental Protocol: Synthesis of 2-(4-chloro-2,5-difluorophenyl)-4H-chromen-4-one

The following is a representative procedure for the synthesis of a fluorinated chromone from the corresponding ester intermediate.

-

Reaction Setup: A mixture of the 2-acetylphenyl-4-chloro-2,5-difluorobenzoate intermediate is refluxed in ethanol with concentrated hydrochloric acid.

-

Cyclodehydration: The acidic conditions promote an intramolecular aldol condensation followed by dehydration to form the chromone ring system.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and can be further purified by recrystallization.

Role of Derivatives in Targeting the EGFR Signaling Pathway

Derivatives of halogenated benzoic acids have shown promise as inhibitors of key signaling pathways implicated in cancer. Specifically, derivatives of 4-amino-3-chlorobenzoic acid have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9][10] EGFR is a crucial receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[6][11][12] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[6][11][12]

The inhibition of EGFR by these compounds can block the downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, ultimately leading to a reduction in cancer cell proliferation and survival.[6][11]

EGFR Signaling Pathway and Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Benzoic Acid Derivatives.

Spectroscopic Data

While specific spectra for this compound were not found in the searched literature, representative data for similar halogenated benzoic acids are available and can be used for comparative purposes.

| Data Type | Expected Chemical Shifts / Peaks |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton would be a broad singlet further downfield (>10 ppm). |

| ¹³C NMR | Aromatic carbons would resonate in the 110-160 ppm range, with carbons attached to fluorine showing characteristic C-F coupling. The carboxylic carbon would be observed around 165-175 ppm. |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹)- C=O stretch of the carboxylic acid (approx. 1680-1710 cm⁻¹)- C-Cl stretch (approx. 600-800 cm⁻¹)- C-F stretches (approx. 1000-1400 cm⁻¹) |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7]

Recommended Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.[7]

-

Eye Protection: Safety glasses with side-shields or goggles.[7]

-

Hand Protection: Compatible chemical-resistant gloves.[7]

It should be handled in a well-ventilated area, and appropriate measures should be taken to avoid dust formation. Store in a tightly closed container in a dry and well-ventilated place.

This technical guide provides a foundational understanding of the reactivity and synthetic utility of this compound. Its versatile chemical nature makes it a valuable starting material for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and drug discovery. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential.

References

- 1. 4-クロロ-2,5-ジフルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. faculty.fiu.edu [faculty.fiu.edu]

- 3. This compound | CAS#:132794-07-1 | Chemsrc [chemsrc.com]

- 4. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ClinPGx [clinpgx.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

The Pivotal Role of 4-Chloro-2,5-difluorobenzoic Acid in the Synthesis of Advanced Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-difluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted therapies.[1] Its unique substitution pattern provides a versatile scaffold for the synthesis of complex heterocyclic compounds with significant biological activity. This technical guide explores the application of this compound in the synthesis of potent kinase inhibitors, with a focus on the FLT3 inhibitor Quizartinib, a therapeutic agent for Acute Myeloid Leukemia (AML).

Core Application: Synthesis of Quizartinib

Quizartinib is a highly potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[2] Mutations in the FLT3 gene are prevalent in AML and are associated with a poor prognosis. Quizartinib effectively targets the FLT3 internal tandem duplication (FLT3-ITD) mutation, which leads to constitutive activation of the kinase and uncontrolled cell proliferation.[3]

The synthesis of Quizartinib can utilize this compound as a key starting material for the construction of the core imidazo[2,1-b]benzothiazole scaffold. The overall synthetic strategy involves the conversion of the benzoic acid to a key aniline intermediate, which then undergoes cyclization to form the benzothiazole ring system.

Logical Workflow for Quizartinib Synthesis

Caption: Synthetic workflow from this compound to Quizartinib.

Quantitative Biological Activity of Quizartinib

Quizartinib exhibits potent and selective inhibition of the FLT3 kinase. The following table summarizes its in vitro activity against various AML cell lines.

| Cell Line | Genotype | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | 0.40 | [1] |

| MOLM-13 | FLT3-ITD | 0.89 | [1] |

| MOLM-14 | FLT3-ITD | 0.73 | [1] |

Mechanism of Action and Signaling Pathway

Quizartinib functions as a type II kinase inhibitor, binding to the inactive conformation of the FLT3 receptor. This binding event prevents the conformational changes required for kinase activation, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[2] The inhibition of these pathways ultimately leads to the induction of apoptosis in cancer cells.

FLT3 Signaling Pathway and Inhibition by Quizartinib

Caption: Simplified FLT3 signaling pathway and its inhibition by Quizartinib.

Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of a Quizartinib precursor from 4-Chloro-2,5-difluoroaniline.

Protocol 1: Synthesis of 4-Chloro-2,5-difluoroaniline from this compound (via Hofmann Rearrangement)

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Ammonium hydroxide (NH₄OH)

-

Sodium hypobromite (NaOBr) solution (freshly prepared from bromine and sodium hydroxide)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: To a solution of this compound in dry DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amide Formation: Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide. Stir the mixture for 1 hour. Extract the product with DCM, wash with water and brine, and dry over anhydrous Na₂SO₄. Concentrate the solution to obtain 4-Chloro-2,5-difluorobenzamide.

-

Hofmann Rearrangement: Add the 4-Chloro-2,5-difluorobenzamide to a freshly prepared solution of sodium hypobromite at 0 °C. Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour. Cool the mixture and extract the product with a suitable organic solvent (e.g., ether or DCM). Wash the organic layer with a sodium bisulfite solution, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield 4-Chloro-2,5-difluoroaniline.

Protocol 2: Synthesis of 2-Amino-5-chloro-4,7-difluorobenzothiazole

Materials:

-

4-Chloro-2,5-difluoroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

Procedure:

-

Dissolve 4-Chloro-2,5-difluoroaniline and potassium thiocyanate in glacial acetic acid.

-

Cool the mixture in an ice bath and add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into ice water.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-Amino-5-chloro-4,7-difluorobenzothiazole.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of Quizartinib highlights its importance in the development of targeted cancer therapies. The synthetic routes, while multi-step, are based on well-established organic transformations, allowing for the efficient construction of the complex heterocyclic core of this potent FLT3 inhibitor. The continued exploration of derivatives of this compound holds promise for the discovery of new and improved therapeutic agents.

References

- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 4-Chloro-2,5-difluorobenzoic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a critical building block in the field of organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the benzene ring, imparts distinct chemical reactivity and physical properties to the molecule. These characteristics make it an invaluable precursor for the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, a strategy widely employed in medicinal chemistry. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of bioactive compounds, detailed experimental protocols, and the biological mechanisms of the resulting molecules.

Physicochemical Properties and Safety Information

A clear understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 132794-07-1 | |

| Molecular Formula | C₇H₃ClF₂O₂ | |

| Molecular Weight | 192.55 g/mol | |

| Melting Point | 154-157 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in many organic solvents |

Safety Summary: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used when handling this compound.

Core Applications in Organic Synthesis

This compound serves as a versatile scaffold for the construction of various heterocyclic systems and other complex organic molecules. Its primary utility lies in its conversion to an acyl chloride, which can then readily participate in a variety of coupling reactions.

Synthesis of Fluorinated Chromones and Pyrazoles

One of the notable applications of this compound is in the synthesis of fluorinated chromones and pyrazoles, classes of compounds known for their broad spectrum of biological activities, including antimicrobial properties. The general synthetic strategy involves the reaction of this compound with substituted 2-hydroxyacetophenones. This reaction, typically carried out in the presence of phosphorus oxychloride (POCl₃) in a pyridine solvent, yields 2-acetylphenyl-4-chloro-2,5-difluorobenzoate intermediates. These intermediates can then undergo intramolecular cyclization to form the chromone ring system.

Precursor for Quinolone Antibiotics

Halogenated benzoic acids are key starting materials in the multi-step synthesis of quinolone and fluoroquinolone antibiotics.[1] These potent antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2][3][4] The synthesis of quinolone scaffolds often involves the construction of the core bicyclic ring system from appropriately substituted benzoic acid derivatives. While a direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, from 2,4-difluoro-3-chlorobenzoic acid highlights a relevant synthetic pathway involving nitration, esterification, reduction, diazotization, and hydrolysis, with an overall yield of 70%.[1]

Experimental Protocols

The following section provides a detailed, representative experimental protocol for a key transformation involving this compound.

Synthesis of 2-Acetylphenyl-4-chloro-2,5-difluorobenzoate

This protocol is adapted from a similar, well-established procedure for the synthesis of o-benzoyloxyacetophenone and is based on the reported reaction of this compound with substituted 2-hydroxyacetophenones.[5]

Materials:

-

This compound

-

2'-Hydroxyacetophenone

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Pyridine

-

Hydrochloric acid (5% aqueous solution)

-

Crushed ice

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10.0 mmol of 2'-hydroxyacetophenone in 25 mL of anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

To this cooled solution, add 10.0 mmol of this compound.

-

Slowly add 11.0 mmol of phosphorus oxychloride dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 200 mL of 5% hydrochloric acid with vigorous stirring.

-

A solid precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from ethanol to obtain the final product, 2-acetylphenyl-4-chloro-2,5-difluorobenzoate.

Quantitative Data (Hypothetical based on similar reactions):

| Parameter | Value |

| Yield | 80-90% |

| Purity (by HPLC) | >98% |

| ¹H NMR | Consistent with the expected structure |

| ¹³C NMR | Consistent with the expected structure |

| Mass Spec (m/z) | Consistent with the expected molecular weight |

Visualizing Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a key synthetic transformation and the mechanism of action of quinolone antibiotics, which are synthesized from precursors like this compound.

Caption: Synthetic pathway to a chromone precursor.

Caption: Quinolone antibiotic mechanism of action.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the chloro and difluoro substitutions, make it an ideal starting material for the synthesis of a variety of bioactive molecules, including fluorinated chromones and the precursors to potent quinolone antibiotics. The ability to readily form activated acyl derivatives allows for its incorporation into complex molecular architectures. As the demand for novel pharmaceuticals and agrochemicals with enhanced properties continues to grow, the importance of key intermediates like this compound in driving innovation in drug discovery and development is set to increase. Further exploration of its reactivity and applications will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Agrochemicals Using 4-Chloro-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a quinoline-3-carboxylic acid derivative, a class of compounds with known herbicidal activity, using 4-Chloro-2,5-difluorobenzoic acid as a key starting material. The strategic incorporation of fluorine atoms from the starting material is crucial for enhancing the biological efficacy of the final agrochemical product.

Introduction to this compound in Agrochemical Synthesis

This compound is a valuable fluorinated building block in the synthesis of complex organic molecules. In the agrochemical industry, the presence of fluorine atoms can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients. This document outlines the synthesis of a 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a representative of a class of compounds that can act as herbicides by inhibiting key plant enzymes. The following protocols are based on established chemical transformations for the synthesis of quinoline cores from fluorinated benzoic acids.

Application Note: Synthesis of a Quinoline-3-Carboxylic Acid Herbicide

Target Agrochemical: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

Overview of the Synthetic Pathway:

The synthesis commences with the conversion of this compound to its corresponding acid chloride. This is followed by a series of reactions including a condensation with diethyl malonate, cyclization, and subsequent functional group manipulations to yield the target quinoline-3-carboxylic acid.

Mechanism of Action (General for Quinolone Carboxylic Acids):

While many quinolone derivatives are known for their antibacterial activity by targeting DNA gyrase, certain quinoline carboxylic acids have been shown to exhibit herbicidal activity. Their mode of action can involve the inhibition of essential plant enzymes, such as acetolactate synthase (ALS) or other key enzymes in amino acid biosynthesis, leading to the disruption of plant growth and eventual death.

Overall Synthesis Workflow ```dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.0, color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.0];

A [label="4-Chloro-2,5-\ndifluorobenzoic acid"]; B [label="4-Chloro-2,5-\ndifluorobenzoyl chloride"]; C [label="Diethyl (4-chloro-2,5-\ndifluorobenzoyl)malonate"]; D [label="Ethyl 2-(4-chloro-2,5-\ndifluorobenzoyl)-3-\ncyclopropylaminoacrylate"]; E [label="Ethyl 1-cyclopropyl-7-chloro-6-\nfluoro-1,4-dihydro-4-oxo-\nquinoline-3-carboxylate"]; F [label="1-Cyclopropyl-7-chloro-6-\nfluoro-1,4-dihydro-4-oxo-\nquinoline-3-carboxylic acid"];

A -> B [label=" Thionyl Chloride "]; B -> C [label=" Diethyl malonate,\n Mg(OEt)2 "]; C -> D [label=" 1. Triethyl orthoformate,\n Acetic anhydride \n 2. Cyclopropylamine "]; D -> E [label=" Potassium carbonate,\n DMF "]; E -> F [label=" NaOH,\n H2O/EtOH "]; }

ClC6H2(F)2COOH + SOCl2 -> ClC6H2(F)2COCl + SO2 + HCl

Caption: Key transformations in the synthesis of the target quinoline herbicide.

Application Notes and Protocols for the Amidation of 4-Chloro-2,5-difluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amide bond formation is a critical transformation in organic synthesis, particularly in the pharmaceutical industry, due to the prevalence of the amide functional group in biologically active molecules. This document provides a detailed protocol for the amidation of 4-Chloro-2,5-difluorobenzoic acid, a common building block in medicinal chemistry. The described method utilizes a standard peptide coupling reagent, offering a reliable and efficient route to the corresponding amide derivatives.

Physicochemical Data of Reactant

A summary of the key physical and chemical properties of the starting material is provided below.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 132794-07-1 |

| Molecular Formula | C₇H₃ClF₂O₂ |

| Molecular Weight | 192.55 g/mol |

| Melting Point | 154-157 °C[1] |

| Appearance | White to off-white crystalline solid |

General Amidation Protocol

The amidation of carboxylic acids can be achieved through various methods. One of the most common and effective approaches involves the use of coupling reagents to activate the carboxylic acid, facilitating its reaction with an amine. Popular coupling reagents include carbodiimides like EDC and DIC, as well as phosphonium and uronium salts such as PyBOP, HBTU, and HATU.[2][3] These reagents enable the reaction to proceed under mild conditions with high yields.[4]

This protocol will detail a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and ability to minimize side reactions.

Detailed Experimental Protocol

Objective: To synthesize an N-substituted amide from this compound and a primary or secondary amine.

Materials and Reagents:

-

This compound

-

Amine (e.g., benzylamine, morpholine, etc.)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Reaction Setup and Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

-

Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF or DCM.

-

Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA or TEA (2.5 eq). The addition of the base should be done slowly at 0 °C if the amine is particularly reactive or if there is a risk of side reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), deionized water (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure amide product.

Quantitative Data Summary

The following table provides an example of the quantitative data for a typical reaction.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Equivalents | Yield (%) | Purity (%) |

| This compound | 192.55 | 1.00 | 192.6 | 1.0 | - | >98 |

| Benzylamine | 107.15 | 1.10 | 117.9 | 1.1 | - | >99 |

| HATU | 380.24 | 1.20 | 456.3 | 1.2 | - | >99 |

| DIPEA | 129.24 | 2.50 | 323.1 | 2.5 | - | >99 |

| N-benzyl-4-chloro-2,5-difluorobenzamide | 281.69 | - | - | - | 85-95 | >98 |

Visualizations

Chemical Reaction Scheme:

Caption: Amidation of this compound.

Experimental Workflow:

Caption: Workflow for the amidation protocol.

Safety Information

-

This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

HATU: Is an irritant. Handle with care and avoid inhalation of dust.

-

DIPEA/TEA: Are corrosive and flammable liquids. They can cause severe skin burns and eye damage.

-

DMF/DCM: Are harmful solvents. Use in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves), when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Chloro-2,5-difluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting Suzuki-Miyaura cross-coupling reactions with 4-Chloro-2,5-difluorobenzoic acid and its derivatives. This class of reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures.[1][2][3] The insights and procedures outlined herein are designed to serve as a robust starting point for academic and industrial researchers engaged in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound, such as a boronic acid or its ester, with an organohalide.[1][2][3] This reaction is highly valued for its mild conditions, tolerance of a wide array of functional groups, and the stability and low toxicity of the boron-based reagents.[1][3]

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of fluorine atoms can significantly alter the electronic properties, metabolic stability, and binding affinity of target molecules.[3] However, the chloro-substituent's lower reactivity compared to bromo or iodo analogs presents a challenge, often necessitating the use of highly active catalyst systems.[5] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have proven effective in overcoming these hurdles.[5][6]

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound derivative, forming a Pd(II) intermediate.[1][2]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.[1][2]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][7]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions involving aryl chlorides, which can be adapted for this compound derivatives based on literature for analogous substrates.

| Entry | Aryl Halide (Example) | Boronic Acid (Example) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloro-6-fluorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100-110 | 12-24 | >85 | [5] |

| 2 | 3-(3-Chloro-3-butenyl)benzoic acid | Arylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | K₃PO₄ (3) | Not Specified | 80-100 | 4-24 | Varies | [1] |

| 3 | 4-Bromo-3-methylphenyl derivative | 4-Carboxyphenylboronic acid | Pd/C | - | Na₂CO₃ | MeOH/H₂O | Not Specified | Not Specified | >80 | [8][9] |

| 4 | 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | - | K₂CO₃ (2) | H₂O | RT | 4 | >90 | [10][11] |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound derivatives. Optimization for specific substrates is recommended.

This protocol is a robust starting point for the coupling of this compound with various aryl or heteroaryl boronic acids.

Materials and Equipment:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., SPhos or P(t-Bu)₃, 4-8 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Anhydrous solvent (e.g., Toluene or Dioxane) and degassed water

-

Round-bottom or Schlenk flask, reflux condenser, magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[1]

-

Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst and the phosphine ligand. Add this catalyst system to the reaction flask.[1]

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1][5]

-

Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.[5]

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.[1][5]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to ensure the benzoic acid product is in its protonated form.[1][12]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.[1]

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][5]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl carboxylic acid.[5]

Key Considerations and Troubleshooting

-

Catalyst and Ligand Choice: Due to the reduced reactivity of the C-Cl bond, using a highly active catalyst system is crucial. Buchwald ligands such as SPhos and XPhos are often effective.[6]

-

Base Selection: The choice of base can significantly impact the reaction. K₃PO₄ is a common and effective choice, but others like K₂CO₃ or Na₂CO₃ can also be used.[6][9][11]

-

Solvent System: The solvent system should be chosen to ensure adequate solubility of all components. A mixture of an organic solvent and water is often beneficial.

-

Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst.

-

Side Reactions: Potential side reactions include the homocoupling of the boronic acid. Careful control of reaction conditions can minimize these byproducts.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds from this compound derivatives. By selecting an appropriate palladium catalyst and ligand system, and by carefully controlling the reaction conditions, researchers can achieve high yields of the desired products. The protocols and data presented in this document provide a solid foundation for the successful application of this important transformation in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 11. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]

- 12. benchchem.com [benchchem.com]

Application of 4-Chloro-2,5-difluorobenzoic acid in the synthesis of pharmaceutical intermediates.

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,5-difluorobenzoic acid is a versatile fluorinated building block with significant applications in the synthesis of pharmaceutical intermediates. Its unique substitution pattern provides a scaffold for the introduction of fluorine atoms into drug candidates, a strategy often employed to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This document details the application of this compound in the synthesis of key pharmaceutical intermediates, with a focus on a proposed synthetic pathway to 2,4,5-trifluorophenylacetic acid, a crucial intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Additionally, its utility in the synthesis of heterocyclic compounds of medicinal interest is explored.

Introduction

Fluorinated organic compounds play a pivotal role in modern drug discovery and development. The introduction of fluorine can significantly modulate the physicochemical and biological properties of a molecule. This compound serves as a key starting material for the synthesis of complex fluorinated molecules due to its reactive carboxylic acid group and the potential for further modification of its aromatic ring.[1] This application note provides detailed protocols and data for the synthesis of pharmaceutical intermediates derived from this valuable starting material.

I. Proposed Synthesis of 2,4,5-Trifluorophenylacetic Acid: A Key Intermediate for Sitagliptin

While a direct, one-step conversion of this compound to 2,4,5-trifluorophenylacetic acid is not extensively documented, a plausible multi-step synthetic pathway can be proposed based on established organic transformations. This proposed route involves the initial conversion of the carboxylic acid to a more robust functional group, followed by a nucleophilic aromatic substitution to replace the chlorine atom with fluorine, and subsequent homologation to the phenylacetic acid.

Proposed Synthetic Pathway

References

Application Notes and Protocols for the Quantification of 4-Chloro-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Chloro-2,5-difluorobenzoic acid. The methods described below are based on established analytical techniques for structurally similar halogenated benzoic acids and are intended to serve as a comprehensive guide for developing and validating quantitative assays for this compound.

Introduction

This compound is a halogenated aromatic carboxylic acid that may be used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is essential for quality control, process monitoring, and pharmacokinetic studies. This document outlines three common analytical techniques for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A robust and widely accessible method for routine quantification.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : A highly sensitive and selective method for trace-level quantification in complex matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A suitable method for volatile derivatives of the analyte, offering high chromatographic resolution.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound. These parameters are based on methods for analogous compounds and should be validated for the specific application.

| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (after derivatization) |

| Principle | Reversed-phase chromatography with UV absorbance detection. | Reversed-phase chromatography with mass spectrometric detection. | Gas chromatography with mass spectrometric detection. |

| Typical Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient or isocratic elution with buffered aqueous and organic phases. | Gradient elution with acidified water and organic solvent. | Helium |

| Detection | UV Absorbance (e.g., 210-230 nm) | Electrospray Ionization (ESI) in Negative Ion Mode | Electron Ionization (EI) |

| Limit of Quantitation (LOQ) | ~0.1 - 0.5 µg/mL | ~0.01 - 1 ng/mL | ~0.1 - 5 ng/mL |

| Linearity (r²) | >0.999 | >0.995 | >0.995 |

| Precision (%RSD) | < 2% | < 10% | < 10% |

| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 90 - 110% |

| Sample Throughput | Moderate | High | Moderate |

| Selectivity | Moderate | High | High |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

3.1.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 3.0 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

3.1.2. Preparation of Solutions

-

Diluent: Prepare a 1:1 (v/v) mixture of acetonitrile and water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3.1.3. Data Analysis

Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

HPLC-UV Analysis Workflow

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for complex matrices.

3.2.1. Instrumentation and Chromatographic Conditions

-

UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 2.0 95 2.5 95 2.6 10 | 3.0 | 10 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3.2.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on its molecular weight (192.55 g/mol ). For example, precursor ion [M-H]⁻ at m/z 191.0, with product ions to be determined.

3.2.3. Sample Preparation

-

Diluent: 50:50 (v/v) Acetonitrile:Water.

-

Standard and Sample Preparation: Prepare stock solutions, calibration standards, and samples as described for the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range).

-

For Biological Matrices (e.g., Plasma):

-

To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of the analyte is recommended).

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex and centrifuge.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the diluent.

-

UPLC-MS/MS Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of the carboxylic acid group to increase volatility.

3.3.1. Derivatization

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Procedure:

-

Evaporate the solvent from the sample or standard extract to dryness.

-

Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

3.3.2. Instrumentation and Chromatographic Conditions

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

3.3.3. Sample Preparation and Analysis

-

Extraction: For aqueous samples, perform a liquid-liquid extraction into an organic solvent (e.g., ethyl acetate) after acidification.

-

Derivatization: Follow the procedure described in 3.3.1.

-

Analysis: Inject the derivatized sample into the GC-MS system.

GC-MS Analysis Workflow

Method Validation

All analytical methods must be validated for their intended use in accordance with ICH guidelines or other relevant regulatory standards. Key validation parameters include:

-

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This document provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound using HPLC-UV, UPLC-MS/MS, and GC-MS. The selection of the most appropriate method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method development and validation are crucial to ensure the generation of accurate and reliable data.

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-2,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract